1-(3-Nitrophenyl)piperidin-2-one
Overview
Description
1-(3-Nitrophenyl)piperidin-2-one is a chemical compound with the CAS Number: 132573-13-8. It has a molecular weight of 220.23 .
Synthesis Analysis
Piperidones, such as 1-(3-Nitrophenyl)piperidin-2-one, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The IUPAC name of 1-(3-Nitrophenyl)piperidin-2-one is 1-(3-nitrophenyl)-2-piperidinone . The Inchi Code is 1S/C11H12N2O3/c14-11-6-1-2-7-12 (11)9-4-3-5-10 (8-9)13 (15)16/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis
1-(3-Nitrophenyl)piperidin-2-one is a solid at room temperature .Scientific Research Applications
Reaction Mechanisms and Solvent Effects
- The aminolysis of p-nitrophenyl acetate by piperidine in various solvents, including ionic liquids, offers insights into the effects of medium on reaction rates. This research contributes to understanding the solvent influence in reactions involving similar compounds (Millán et al., 2013).
Spectroscopic Analysis and Molecular Docking Studies
- Spectroscopic analysis (FT-IR) and molecular docking studies of a compound closely related to 1-(3-Nitrophenyl)piperidin-2-one revealed its potential anti-leishmanic activity. This demonstrates the use of these compounds in molecular studies and potential pharmaceutical applications (Panicker et al., 2015).
Stereochemistry and Dynamic NMR Studies
- Research on N-nitroso and N-formyl derivatives of compounds similar to 1-(3-Nitrophenyl)piperidin-2-one has provided valuable insights into their stereochemistry and dynamic behaviors using NMR spectral studies. This underscores the compound's relevance in stereochemical research (Ponnuswamy et al., 2015).
Chiral Analysis in Pharmaceutical Research
- The enantiomeric resolution of compounds structurally related to 1-(3-Nitrophenyl)piperidin-2-one highlights its significance in chiral pharmaceutical research, aiding in the understanding of drug stereoisomerism (Ali et al., 2016).
Photochemical Applications in Cancer Research
- The photochemical generation of radicals from compounds similar to 1-(3-Nitrophenyl)piperidin-2-one has been studied for potential applications in cancer therapy. This indicates its utility in developing novel anticancer strategies (Yamada et al., 2019).
Spin Probe Studies in Biochemistry
- Nitroxides derived from piperidine, closely related to 1-(3-Nitrophenyl)piperidin-2-one, have been studied for their reactivity, offering valuable information for their use as spin probes in biochemical studies (Belkin et al., 1987).
Safety And Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines are among the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, future research may focus on developing more efficient synthesis methods and exploring the biological activities of piperidone derivatives.
properties
IUPAC Name |
1-(3-nitrophenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-6-1-2-7-12(11)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWUBGYXAACRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)piperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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